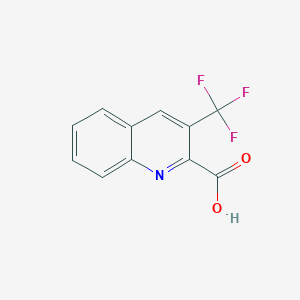

3-(Trifluoromethyl)quinoline-2-carboxylic acid

Description

BenchChem offers high-quality 3-(Trifluoromethyl)quinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)quinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCZIGOYYGAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476007 | |

| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-64-1 | |

| Record name | 3-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Strategic Approach via Friedländer Annulation

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and regioselective pathway for the synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic acid. This quinoline derivative is a valuable scaffold in medicinal chemistry, and its targeted synthesis requires a careful selection of reaction strategy. This document moves beyond a simple recitation of steps to explain the causal logic behind the chosen methodology. We will establish why the Friedländer Annulation, followed by saponification, stands as a superior and more direct route compared to other classical quinoline syntheses like the Pfitzinger or Doebner reactions for this specific substitution pattern. The guide provides detailed mechanistic insights, step-by-step experimental protocols, and process optimization parameters, supported by authoritative references and visual diagrams to ensure clarity and reproducibility for researchers in the field.

Part 1: Strategic Synthesis Design - Selecting the Optimal Pathway

Retrosynthetic Analysis

The structure of 3-(Trifluoromethyl)quinoline-2-carboxylic acid presents a specific challenge: the simultaneous presence of a carboxylic acid at the C2 position and a trifluoromethyl group at the C3 position. A logical retrosynthetic disconnection breaks the C2-C3 and C4-C4a bonds of the pyridine ring, suggesting a condensation reaction between a 2-aminoaryl carbonyl compound and a β-ketoester. This points toward a convergent synthesis strategy where the key precursors already contain the required functional groups.

Evaluation of Classical Quinoline Syntheses

Several named reactions exist for the synthesis of the quinoline core; however, most are not suitable for achieving the desired 2-carboxy, 3-trifluoromethyl substitution pattern with high regioselectivity.

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound under basic conditions.[1][2] While effective, it characteristically yields quinoline-4-carboxylic acids, making it an inappropriate choice for our target.[3][4]

-

Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid is another well-established method for producing quinoline-4-carboxylic acids.[5][6][7] It does not provide a direct route to 2-carboxylic acid derivatives.

The causality for selecting the Friedländer Synthesis: The Friedländer Annulation is defined by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl.[8][9] This methodology offers precise control over the substitution pattern of the resulting pyridine ring. By choosing the correct starting materials, we can directly construct the desired 2,3-disubstituted quinoline. For our target, the ideal precursors are 2-aminobenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate, which will unambiguously yield the desired substitution pattern.

The Chosen Two-Step Synthetic Pathway

The selected strategy involves two primary transformations:

-

Friedländer Annulation: Formation of the quinoline ring system by reacting 2-aminobenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate to yield the intermediate, ethyl 3-(trifluoromethyl)quinoline-2-carboxylate.

-

Saponification: Base-catalyzed hydrolysis of the ethyl ester to afford the final product, 3-(Trifluoromethyl)quinoline-2-carboxylic acid.[10]

Part 2: Experimental Execution - Protocols and Mechanisms

Step 1: Friedländer Annulation

Mechanism: The reaction proceeds via an initial condensation between the amine of 2-aminobenzaldehyde and the ketone of the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization where the enamine attacks the aldehyde carbonyl. The final step is a dehydration (water elimination) to form the aromatic quinoline ring. An acid or base catalyst is typically employed to accelerate the condensation and cyclization steps.[8][11]

Experimental Protocol: Synthesis of Ethyl 3-(trifluoromethyl)quinoline-2-carboxylate

This protocol is a representative procedure based on established Friedländer reaction conditions.[12][13]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 eq). Dissolve it in a suitable solvent such as absolute ethanol.

-

Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) to the solution.

-

Catalysis: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq). The choice of catalyst can influence reaction time and yield. Basic catalysis is often effective for this transformation.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. The product may precipitate upon cooling or concentration. If not, add cold water to induce precipitation. d. Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol or water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 3-(trifluoromethyl)quinoline-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

Mechanism: Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide yields the carboxylate salt and ethanol. The final product is obtained by acidification with a strong acid.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic acid

This protocol is based on standard saponification procedures for quinoline esters.[10][14][15]

-

Reaction Setup: In a round-bottom flask, suspend the ethyl 3-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), either as a solid or a concentrated aqueous solution.

-

Reaction: Heat the mixture to reflux (80-100 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC. The solution should become homogeneous as the carboxylate salt is formed.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. b. Dilute the remaining aqueous solution with water. c. Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. The product will precipitate as a solid. d. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove inorganic salts. c. Dry the product under vacuum to yield the pure 3-(Trifluoromethyl)quinoline-2-carboxylic acid.

Part 3: Process Optimization and Data

Key Parameters in Friedländer Annulation

The efficiency of the Friedländer synthesis can be highly dependent on the reaction conditions. The choice of catalyst is critical; while the reaction can proceed thermally, it is often slow.

-

Catalyst: Basic catalysts like piperidine or potassium hydroxide are effective as they promote the formation of the enamine intermediate. Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids activate the carbonyl groups towards nucleophilic attack.[12] For this specific transformation involving an electron-deficient ketoester, a base catalyst is often preferred.

-

Solvent: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reactants and intermediates.

-

Temperature: The reaction typically requires heating to reflux to overcome the activation energy for the cyclization and dehydration steps.

| Parameter | Condition | Rationale / Expected Outcome |

| Reactants | 2-Aminobenzaldehyde, Ethyl 4,4,4-trifluoroacetoacetate | Provides the necessary atoms and functional groups for the target ring system with high regioselectivity. |

| Catalyst | Piperidine or p-TsOH (catalytic) | Accelerates the rate-limiting condensation and cyclization steps, reducing reaction time and improving yield. |

| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux conditions. |

| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and dehydration without causing significant decomposition. |

| Expected Yield | 60-85% (Post-recrystallization) | Based on analogous Friedländer syntheses reported in the literature. |

Part 4: Comprehensive Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial setup to the final purified product.

Sources

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. jocpr.com [jocpr.com]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Buy 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester [smolecule.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]

- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)quinoline-2-carboxylic acid

Introduction

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of quinoline-2-carboxylic acid (quinaldic acid), it serves as a versatile building block in organic synthesis. The incorporation of a trifluoromethyl (-CF₃) group at the 3-position of the quinoline ring imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, which are highly desirable in the design of novel therapeutic agents and advanced materials.[1][2] This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and foundational spectroscopic principles to serve as a robust reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-(Trifluoromethyl)quinoline-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal signals corresponding to the five aromatic protons on the quinoline ring system and the acidic proton of the carboxyl group. The electron-withdrawing nature of both the -COOH and -CF₃ groups will significantly deshield the proton at the 4-position (H-4), shifting it downfield.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.5 | Broad Singlet | - |

| H-4 | ~8.7 | Singlet | - |

| H-5 | ~8.2 | Doublet | ~8.5 |

| H-8 | ~8.1 | Doublet | ~8.0 |

| H-7 | ~7.9 | Triplet | ~7.8 |

| H-6 | ~7.7 | Triplet | ~7.5 |

Rationale for Predictions:

-

COOH Proton: The carboxylic acid proton is highly acidic and will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆.

-

Quinoline Protons: The protons on the carbocyclic ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts and coupling patterns typical for a substituted quinoline. H-4 is anticipated to be the most downfield of the ring protons due to the anisotropic effect of the adjacent carboxylic acid and the strong electron-withdrawing effect of the trifluoromethyl group. Its signal is expected to be a singlet as it has no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet signal for the CF₃ carbon and the coupling observed with the C-3 carbon.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~166 | Singlet | - |

| C-8a | ~148 | Singlet | - |

| C-2 | ~145 | Quartet | ~35 |

| C-4 | ~140 | Singlet | - |

| C-7 | ~135 | Singlet | - |

| C-5 | ~130 | Singlet | - |

| C-4a | ~129 | Singlet | - |

| C-6 | ~128 | Singlet | - |

| C-8 | ~127 | Singlet | - |

| C-3 | ~124 | Quartet | ~275 |

| CF₃ | ~122 | Quartet | ~5 |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): This carbon will appear at a characteristic downfield position (~166 ppm).

-

Trifluoromethylated Carbons: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The C-3 carbon, directly attached to the CF₃ group, will also exhibit a quartet with a large coupling constant.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituents, with carbons attached to or near the electron-withdrawing groups appearing further downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For 3-(Trifluoromethyl)quinoline-2-carboxylic acid, a single signal is expected.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -63 | Singlet |

Rationale for Predictions:

-

The chemical shift of a -CF₃ group attached to an aromatic ring typically falls in the range of -60 to -65 ppm.[3] The three fluorine atoms are equivalent and will give rise to a singlet in a proton-decoupled spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(Trifluoromethyl)quinoline-2-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic acids.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at 125 MHz. Use proton decoupling. A 45° pulse angle, a 2-second relaxation delay, and an accumulation of 1024 scans are recommended for good signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire the spectrum at a corresponding frequency (e.g., 470 MHz on a 500 MHz instrument). Use proton decoupling. A sufficient signal-to-noise ratio should be achievable with 64 scans.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen to ensure the solubility of the polar carboxylic acid and to allow for the observation of the exchangeable COOH proton.

-

High-Field Instrument (500 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.

Caption: Molecular structure with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-(Trifluoromethyl)quinoline-2-carboxylic acid will be dominated by absorptions from the carboxylic acid, the trifluoromethyl group, and the aromatic quinoline core.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1320-1100 | Strong | C-F stretch (Trifluoromethyl group) |

| ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Rationale for Predictions:

-

O-H Stretch: The carboxylic acid O-H stretch will be a very broad band due to hydrogen bonding.

-

C=O Stretch: The carbonyl stretch will be a strong, sharp peak around 1710 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will give rise to multiple strong absorption bands in the 1320-1100 cm⁻¹ region.

-

Aromatic Stretches: The C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline sample onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Causality Behind Experimental Choices:

-

ATR: ATR is a modern, rapid, and non-destructive technique for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 241 | [M]⁺ (Molecular Ion) |

| 222 | [M - F]⁺ |

| 196 | [M - COOH]⁺ |

| 172 | [M - CF₃]⁺ |

Rationale for Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 241, corresponding to the molecular weight of the compound.

-

Fragmentation: Under EI conditions, common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 196. The trifluoromethyl group can also be lost (-CF₃, 69 Da) to yield a fragment at m/z 172. Loss of a single fluorine atom (-F, 19 Da) is also a plausible fragmentation pathway, resulting in a peak at m/z 222.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if a volatile derivative is prepared.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 50 to 300.

Causality Behind Experimental Choices:

-

EI: Electron ionization is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint useful for structural elucidation.

Caption: Predicted fragmentation pathway in EI-Mass Spectrometry.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-(Trifluoromethyl)quinoline-2-carboxylic acid. The detailed analysis of expected NMR, IR, and MS data, along with standardized protocols, offers a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds. The principles outlined herein should enable researchers to confidently identify and characterize this molecule, facilitating its use in the advancement of medicinal chemistry and materials science.

References

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2021). Advanced Journal of Chemistry, Section A. Retrieved January 17, 2026, from [Link]

-

2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

4-(trifluoromethyl)quinoline-3-carboxylic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. (2022). MDPI. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)quinoline-2-carboxylic acid

Introduction

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its physical properties essential for its application in drug design and development. This guide provides a comprehensive overview of the core physical properties of 3-(Trifluoromethyl)quinoline-2-carboxylic acid, detailing the theoretical basis and practical methodologies for their determination.

Core Physical Properties

The fundamental physical and chemical characteristics of 3-(Trifluoromethyl)quinoline-2-carboxylic acid are summarized in the table below. These values are a combination of reported data and predicted values based on computational models.

| Property | Value | Source |

| CAS Number | 588702-64-1 | [1] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| Appearance | White to yellow solid | Inferred from related compounds |

| Melting Point | 125-126 °C | [1] |

| Boiling Point | 339.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.481 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.95 ± 0.50 (Predicted) | [1] |

Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow, spanning 0.5-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The reported melting point of 3-(Trifluoromethyl)quinoline-2-carboxylic acid is 125-126 °C.[1]

Experimental Protocol for Melting Point Determination

A common and reliable method for determining the melting point is through the use of a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline solid into a fine powder to ensure uniform packing.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid should be forced into the tube. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm for an accurate reading.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate. A fresh sample must be used for the accurate determination.[2]

-

Slow Heating: Heat the block at a slow rate, approximately 1-2°C per minute, when the temperature is within 20°C of the expected melting point.[3]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Caption: Decision tree for qualitative solubility analysis.

Acidity Constant (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa value is critical as it dictates the extent of ionization at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa for 3-(Trifluoromethyl)quinoline-2-carboxylic acid is approximately 2.95, indicating it is a relatively strong organic acid. [1]This is due to the electron-withdrawing effects of both the quinoline ring and the trifluoromethyl group, which stabilize the carboxylate anion.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.

Step-by-Step Methodology:

-

Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). [4]3. Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. This point can be precisely located by finding the inflection point on the first derivative plot of the titration curve. [4]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-(Trifluoromethyl)quinoline-2-carboxylic acid, the following characteristic absorption bands are expected:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group. *[5] C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ for the conjugated carboxylic acid carbonyl group. *[6] C=C and C=N Stretches (Aromatic): Medium to strong absorptions in the 1400-1650 cm⁻¹ region.

-

C-F Stretches: Strong, intense absorptions in the 1100-1300 cm⁻¹ region, characteristic of the CF₃ group.

-

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.

[6]#### Experimental Protocol for FTIR Analysis

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small amount of the solid directly on the crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Caption: Workflow for Fourier-Transform Infrared (FTIR) analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

-

Molecular Ion: The molecular ion peak (M⁺) for C₁₁H₆F₃NO₂ is expected at an m/z of approximately 241.04.

-

Fragmentation Pattern: Under electron ionization (EI), characteristic fragmentation patterns are expected. Common losses would include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 196, or the loss of carbon dioxide (-CO₂, 44 Da) to give a fragment at m/z 197. Further fragmentation of the quinoline ring system would also occur.

[2]#### Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer. This can be done via a direct insertion probe for a solid sample or by coupling the spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). 2[7]. Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common hard ionization technique that causes significant fragmentation, while softer techniques like Electrospray Ionization (ESI) are often used in LC-MS and typically result in less fragmentation, showing the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight and fragmentation patterns are analyzed to confirm the structure of the compound.

Caption: General workflow for Mass Spectrometry analysis.

References

-

Supporting Information. Angew. Chem. Int. Ed. [Link]

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

3-(trifluoromethyl)quinoxaline-2-carboxylic acid (C10H5F3N2O2). PubChemLite. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774. PubChem. [Link]

-

1 H NMR spectrum of 3f. ResearchGate. [Link]

-

Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. OUCI. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

2-propyl-8-(trifluoromethyl)quinoline. ChemSynthesis. [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. [Link]

-

3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2). PubChemLite. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Melting Point. University of Technology. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. 65. ResearchGate. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

carboxylic acid solubility + TLC. Reddit. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]

-

MASS spectrum of quinoline (Q) derivative. ResearchGate. [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

-

Quinoline. NIST WebBook. [Link]

Sources

- 1. 3-(TRIFLUOROMETHYL)QUINOLINE-2-CARBOXYLIC ACID | 588702-64-1 [amp.chemicalbook.com]

- 2. chempap.org [chempap.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Chemical Reactivity and Stability of 3-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Core Moiety in Modern Chemistry

An in-depth technical guide by a Senior Application Scientist

Abstract

3-(Trifluoromethyl)quinoline-2-carboxylic acid stands as a pivotal structural motif in the landscape of pharmaceutical and materials science. Its unique architecture, combining a quinoline heterocycle, a reactive carboxylic acid, and a powerfully electron-withdrawing trifluoromethyl group, imparts a distinct profile of reactivity and stability. This guide provides an in-depth analysis of this molecule's chemical behavior, grounded in established principles and experimental observations. We will explore the reactivity of its key functional groups, delineate its stability under various stress conditions, and provide actionable experimental protocols for its derivatization. This document is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.

The Molecular Architecture: A Triad of Functionality

The chemical personality of 3-(Trifluoromethyl)quinoline-2-carboxylic acid is dictated by the interplay of its three constituent parts:

-

The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid scaffold and is a well-established pharmacophore in numerous bioactive compounds.[1]

-

The Carboxylic Acid Group: Positioned at the 2-position, this group is the primary handle for synthetic elaboration, enabling the formation of amides, esters, and other derivatives. Its proximity to the quinoline nitrogen influences its acidity and reactivity.

-

The Trifluoromethyl (CF₃) Group: Located at the 3-position, this group is a potent electron-withdrawing moiety. It significantly modulates the electronic properties of the entire molecule, enhancing metabolic stability, increasing lipophilicity, and influencing the acidity of the carboxylic acid.[1][2][3][4]

Understanding the synergy between these components is crucial for predicting reaction outcomes and ensuring the compound's integrity throughout its lifecycle.

Chemical Reactivity Profile

The synthetic utility of this compound is primarily centered on the transformations of its carboxylic acid group. The quinoline ring and CF₃ group, while less reactive, exert a profound electronic influence.

Reactions of the Carboxylic Acid Moiety

The C-2 carboxylic acid is the molecule's most versatile reactive site, serving as a linchpin for building molecular complexity.

The synthesis of amides from 3-(trifluoromethyl)quinoline-2-carboxylic acid is a cornerstone transformation for creating new chemical entities, particularly in drug discovery. The choice of coupling method is critical and depends on the substrate's sensitivity and the desired scale.

Causality in Method Selection:

-

Acid Chloride Formation: The most traditional route involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] This intermediate readily reacts with primary or secondary amines. The key advantage is high reactivity; however, the harsh conditions and generation of HCl can be incompatible with sensitive functional groups on the amine coupling partner. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct.[8]

-

Direct Coupling Reagents: Modern drug development favors milder, one-pot procedures using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU. These reagents activate the carboxylic acid in situ to form an active ester, which then reacts with the amine under neutral or slightly basic conditions. This approach offers broad functional group tolerance and avoids the formation of corrosive byproducts, making it ideal for complex molecule synthesis.[9]

Experimental Protocol: Amidation via Acyl Chloride

-

Activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

Work-up (Isolation of Acyl Chloride): Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(trifluoromethyl)quinoline-2-carbonyl chloride is often used immediately in the next step.

-

Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.0-1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in DCM dropwise.

-

Reaction & Purification: Allow the reaction to stir at room temperature until completion (monitor by TLC). Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.

Ester derivatives are frequently synthesized to modulate solubility, act as prodrugs, or serve as intermediates.

Mechanistic Considerations:

-

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl).[10][11] The reaction is an equilibrium process. To drive it towards the product, either the alcohol must be used in large excess or water must be removed as it forms, typically via a Dean-Stark apparatus.[10]

-

Alkylation of Carboxylate: A non-equilibrium alternative involves deprotonating the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate salt, followed by Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). This method is often preferred for its milder conditions and irreversible nature.

Workflow for Ester Synthesis

Caption: Decision workflow for the esterification of the title compound.

The removal of the carboxylic acid group can be a potential side reaction or a desired transformation. For quinoline-2-carboxylic acids, decarboxylation typically requires elevated temperatures.[12] The electron-withdrawing CF₃ group may influence the stability of the anionic intermediate formed upon CO₂ loss, potentially affecting the required reaction temperature. In general, this reaction is not facile and requires forcing conditions, indicating good stability of the carboxyl group under typical synthetic protocols.[13]

Chemical Stability Profile

A thorough understanding of a compound's stability is paramount for its handling, storage, and application in drug formulations.

General Stability Considerations

The following table summarizes the expected stability of 3-(trifluoromethyl)quinoline-2-carboxylic acid under common stress conditions.

| Stress Condition | Parameter | Expected Stability & Rationale | Potential Degradation Pathway |

| Thermal | High Temperature (e.g., >150 °C) | Moderately Stable. The aromatic system and C-F bonds are highly stable. The carboxylic acid is the most likely point of failure.[2][3] | Decarboxylation to form 3-(trifluoromethyl)quinoline. |

| Photolytic | UV or Ambient Light | Potentially Unstable. Quinoline rings are known to be photosensitive and can undergo degradation upon prolonged light exposure.[14] | Formation of colored byproducts, potentially via photooxidation (e.g., hydroxyquinolines).[14] |

| Hydrolytic (Acid) | Low pH (e.g., pH 1-3) | Generally Stable. The core structure is stable to acid. The compound will be protonated and may have lower solubility. | None expected for the parent acid. Ester or amide derivatives would undergo acid-catalyzed hydrolysis. |

| Hydrolytic (Base) | High pH (e.g., pH 9-12) | Generally Stable. The compound will exist as the highly soluble carboxylate salt. | None expected for the parent acid. Ester or amide derivatives would undergo base-catalyzed hydrolysis. |

| Oxidative | 3% H₂O₂ | Potentially Unstable. The electron-rich quinoline ring can be susceptible to oxidation, although the deactivating groups (CF₃, COOH) offer some protection. | N-oxide formation or ring hydroxylation. |

Key Stability Insights

-

The Trifluoromethyl Group as a Stabilizer: The CF₃ group significantly enhances the molecule's resistance to metabolic degradation, a key reason for its prevalence in medicinal chemistry.[1][2] It achieves this by blocking potential sites of enzymatic oxidation.

-

Photostability: Many quinoline compounds are photosensitive.[14] Studies on related trifluoromethylated quinolines have shown good photostability under specific visible light irradiation conditions, but this should not be assumed under broad-spectrum or UV light.[1][2] Therefore, as a precautionary principle, the compound and its solutions should always be stored protected from light in amber vials or foil-wrapped containers.[14]

-

pH-Dependent Solubility: As a carboxylic acid, the compound's aqueous solubility is highly pH-dependent. It will be poorly soluble in acidic media (pH < pKa) and highly soluble in basic media (pH > pKa) where it exists as the carboxylate salt. This is a critical consideration for formulation and biological assays.

Protocol: Forced Degradation Study Workflow

Caption: A standardized workflow for assessing compound stability.

Safe Handling and Storage

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents and strong bases.

Conclusion

3-(Trifluoromethyl)quinoline-2-carboxylic acid is a robust and synthetically valuable building block. Its reactivity is dominated by the carboxylic acid function, which can be reliably converted to a wide array of derivatives using well-established protocols. The trifluoromethyl group and quinoline core provide a stable scaffold, imparting desirable properties for drug discovery, though careful consideration must be given to potential photosensitivity. By understanding the interplay of its functional groups and adhering to proper handling procedures, researchers can effectively harness the potential of this powerful synthetic intermediate.

References

- J&K Scientific. 2-(Trifluoromethyl)quinoline-3-carboxylic acid | 587886-26-8. J&K Scientific.

- OSTI.GOV. Synthesis of N-trifluoromethyl amides from carboxylic acids. (Journal Article).

- PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. National Center for Biotechnology Information.

- American Chemical Society. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications.

- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.

- Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.

- PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Center for Biotechnology Information.

- MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.

- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.

- Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid.

- ResearchGate. Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.

- Benchchem. Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- Taylor, E. C., & Dunn, A. D. (1973). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 51(10), 1579-1586.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- ACS Publications. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.

- NIH. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Center for Biotechnology Information.

- Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.

- NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information.

- The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. YouTube.

- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.

- NIH. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information.

- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 577.

- Royal Society of Chemistry. (2010). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.

- ResearchGate. Direct trifluoromethylation of a quinoline.

- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

- ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.

- Organic Chemistry Portal. Ester synthesis by esterification.

- MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI.

Sources

- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 3-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3-(Trifluoromethyl)quinoline-2-carboxylic Acid

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. The trifluoromethyl group in 3-(Trifluoromethyl)quinoline-2-carboxylic acid is expected to enhance its chemical reactivity and solubility in various organic solvents, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1] Understanding the solubility of this compound is a critical first step in its development pathway, impacting everything from reaction conditions in synthesis to formulation strategies for in vivo studies.

Predicted Solubility Profile: A Theoretical Framework

Direct experimental solubility data for 3-(Trifluoromethyl)quinoline-2-carboxylic acid is sparse. However, by examining the structural components of the molecule, we can construct a robust theoretical framework to anticipate its solubility behavior.

The Influence of the Quinoline Scaffold

The parent quinoline ring is a bicyclic aromatic system that is sparingly soluble in water (0.61 g/100 ml at 20 °C) but miscible with many organic solvents like ethanol, ether, and acetone.[2] The presence of the carboxylic acid at the 2-position, as seen in the related compound quinoline-2-carboxylic acid (quinaldic acid), increases aqueous solubility. Quinaldic acid has a reported water solubility of 14 mg/mL.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group that significantly increases the lipophilicity of a molecule. This generally leads to decreased aqueous solubility. However, the -CF3 group can also participate in non-covalent interactions, such as halogen bonding, which can influence its interaction with different solvents. The presence of the trifluoromethyl group is a key factor that can be leveraged in the design of compounds with improved metabolic stability and bioavailability.[1]

The Role of the Carboxylic Acid and pH-Dependent Solubility

As a carboxylic acid, the solubility of 3-(Trifluoromethyl)quinoline-2-carboxylic acid will be highly dependent on the pH of the aqueous medium. In acidic conditions (pH below its pKa), the carboxylic acid will be protonated and thus less soluble in water. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. This pH-dependent solubility is a critical consideration for oral drug absorption and formulation.[3]

The interplay of these structural features suggests that 3-(Trifluoromethyl)quinoline-2-carboxylic acid will likely exhibit moderate solubility in polar organic solvents and pH-dependent solubility in aqueous solutions.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is paramount for any research and development program. The following section details robust, validated protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Gold Standard Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility assay.

Detailed Protocol:

-

Preparation: Add an excess amount of 3-(Trifluoromethyl)quinoline-2-carboxylic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A validated calibration curve must be used for accurate quantification.

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. It is a higher throughput method often used in early drug discovery.[6]

Experimental Workflow:

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 3-(Trifluoromethyl)quinoline-2-carboxylic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to a series of aqueous buffers (e.g., PBS pH 7.4) in a microplate format to create a range of concentrations.

-

Incubation: Incubate the plate for a defined period (e.g., 2 to 24 hours) at a constant temperature.

-

Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring turbidity using a plate reader (nephelometry), or by quantifying the amount of compound remaining in solution after filtration or centrifugation.[5]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.

Table 1: Solubility Profile of 3-(Trifluoromethyl)quinoline-2-carboxylic Acid

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | Shake-Flask | ||

| PBS (pH 5.0) | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| PBS (pH 9.0) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Kinetic |

Note: The molecular weight of 3-(Trifluoromethyl)quinoline-2-carboxylic acid is 241.17 g/mol .[1]

Conclusion: A Pathway to Comprehensive Understanding

While a definitive, experimentally determined solubility profile for 3-(Trifluoromethyl)quinoline-2-carboxylic acid is not yet present in the public domain, this guide provides a robust framework for its prediction and empirical determination. By understanding the influence of its key structural motifs—the quinoline core, the carboxylic acid, and the trifluoromethyl group—researchers can anticipate its behavior in various solvent systems. The detailed protocols provided for both thermodynamic and kinetic solubility measurements offer a clear path to generating the high-quality, reliable data necessary for advancing research and development efforts involving this promising compound.

References

-

Chem-Impex. (n.d.). 2-(Trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (2022, November 16). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility. IntechOpen.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods for the measurement of kinetic solubility of drug discovery compounds. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Popa, M., Găină, L., & Crișan, M. (2019).

-

Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

- Singh, S., & Mittal, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003.

- Vange, J., & Wärnheim, T. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physicochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250-1256.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. scispace.com [scispace.com]

The Emerging Therapeutic Potential of 3-(Trifluoromethyl)quinoline-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This technical guide provides an in-depth exploration of the potential biological activities of 3-(Trifluoromethyl)quinoline-2-carboxylic acid, a molecule poised at the intersection of these two influential pharmacophores. Drawing upon extensive research into structurally related quinoline carboxylic acid derivatives, this document will elucidate potential mechanisms of action, propose robust experimental workflows for activity validation, and offer insights into its therapeutic promise in oncology, immunology, and infectious diseases.

Introduction: The Quinoline Carboxylic Acid Scaffold and the Influence of Trifluoromethylation

Quinoline and its derivatives have a rich history in drug discovery, with applications ranging from antimalarials to anticancer agents.[1][3] The presence of the carboxylic acid moiety, particularly at the 2- or 4-position, is a recurring feature in biologically active quinolines, often playing a crucial role in target engagement through hydrogen bonding and metal chelation.[5][6] It is speculated that the coplanarity of the carboxylic acid and the nitrogen atom facilitates chelation with divalent metals, a potential molecular mechanism for some of its pharmacological effects.[5][6]

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[4] The CF3 group's high electronegativity and metabolic stability can enhance membrane permeability, improve target binding, and block metabolic degradation, often leading to compounds with increased potency and a more favorable therapeutic profile.[4] In the context of quinolines, the trifluoromethyl group has been shown to significantly increase antimycobacterial activity.[4]

This guide will synthesize the existing knowledge on quinoline carboxylic acids and trifluoromethylated heterocycles to forecast the therapeutic potential of 3-(Trifluoromethyl)quinoline-2-carboxylic acid.

Potential Biological Activities and Mechanistic Insights

Based on the biological activities of structurally similar compounds, 3-(Trifluoromethyl)quinoline-2-carboxylic acid is predicted to exhibit a range of therapeutically relevant effects.

Antiproliferative and Anticancer Activity

A significant body of research points to the potent antiproliferative properties of quinoline carboxylic acid derivatives against a variety of cancer cell lines.[5][6][7]

-

Evidence from Analogs: Quinoline-2-carboxylic acid has demonstrated significant cytotoxicity against cervical (HeLa) and mammary (MCF7) cancer cells.[5][6] Furthermore, other quinoline carboxylic acid isomers have shown remarkable growth inhibition capacities against various cancer cell lines.[5] Studies on 2-styrylquinoline-3-carboxylate derivatives have also highlighted their potential as antiproliferative agents.[7]

-

Potential Mechanisms of Action:

-

Inhibition of Bacterial Topoisomerases: A hallmark of quinolone antibiotics, this mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes vital for managing DNA topology during replication.[8] The carboxylic acid group at the C-3 position is often essential for this activity.[8] While this is a known antibacterial mechanism, targeting topoisomerases is also a validated strategy in cancer therapy.

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline carboxylic acids are potent inhibitors of human DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[8]

-

Diagram: Potential Anticancer Mechanisms of Action

Caption: Potential anticancer mechanisms of 3-(Trifluoromethyl)quinoline-2-carboxylic acid.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated notable anti-inflammatory properties.[5]

-

Evidence from Analogs: Selected quinoline carboxylic acids have been shown to exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, with potencies comparable to the classical NSAID indomethacin.[5][6]

-

Potential Mechanisms of Action: The precise anti-inflammatory mechanisms of quinoline carboxylic acids are not fully elucidated but may involve the modulation of inflammatory signaling pathways, such as those mediated by NF-κB or MAP kinases, which are downstream of LPS stimulation.

Antimicrobial and Antimycobacterial Activity

The quinoline scaffold is a cornerstone of many antimicrobial agents.[1][10] The addition of a trifluoromethyl group is a promising strategy for enhancing this activity, particularly against mycobacteria.[4]

-

Evidence from Analogs: Numerous quinoline derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects.[10] The introduction of a trifluoromethyl group into the quinoxaline 1,4-dioxide scaffold (a related heterocyclic system) has been shown to significantly increase antimycobacterial activity.[4] Furthermore, derivatives of quinoline-2-carboxylic acid have been synthesized and shown to possess antimicrobial properties.[11]

-

Potential Mechanisms of Action:

Proposed Experimental Workflows for Activity Validation

To empirically determine the biological activities of 3-(Trifluoromethyl)quinoline-2-carboxylic acid, a systematic series of in vitro assays is recommended.

Synthesis of 3-(Trifluoromethyl)quinoline-2-carboxylic acid

While the biological activity is the focus, the synthesis is a prerequisite. A plausible synthetic route could involve the Doebner-von Miller reaction or a related cyclization strategy using appropriately substituted anilines and α,β-unsaturated carbonyl compounds, followed by oxidation of a precursor to the carboxylic acid. Alternatively, modern cross-coupling methodologies could be employed.

Diagram: General Synthetic Approach

Caption: A generalized workflow for the synthesis of the target compound.

In Vitro Antiproliferative Assays

A panel of human cancer cell lines should be selected to assess the breadth of antiproliferative activity.

Table 1: Recommended Cancer Cell Line Panel

| Cell Line | Cancer Type |

| MCF-7 | Breast (Estrogen Receptor Positive) |

| MDA-MB-231 | Breast (Triple Negative) |

| HeLa | Cervical |

| A549 | Lung |

| HCT116 | Colon |

| PC-3 | Prostate |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-(Trifluoromethyl)quinoline-2-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Anti-inflammatory Assays

The murine macrophage cell line RAW264.7 is a standard model for assessing in vitro anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of 3-(Trifluoromethyl)quinoline-2-carboxylic acid for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production and assess its cytotoxicity on RAW264.7 cells in a parallel experiment to rule out false positives.

In Vitro Antimicrobial Susceptibility Testing

A panel of clinically relevant bacterial and fungal strains should be used to determine the antimicrobial spectrum.

Table 2: Recommended Microbial Panel

| Organism | Type | Relevance |

| Staphylococcus aureus | Gram-positive bacteria | Common cause of skin and soft tissue infections |

| Escherichia coli | Gram-negative bacteria | Common cause of urinary tract and gastrointestinal infections |

| Mycobacterium tuberculosis H37Rv | Acid-fast bacteria | Causative agent of tuberculosis |

| Candida albicans | Fungus | Common cause of opportunistic fungal infections |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare serial twofold dilutions of 3-(Trifluoromethyl)quinoline-2-carboxylic acid in a 96-well microtiter plate containing appropriate broth media.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Therapeutic Outlook

Should 3-(Trifluoromethyl)quinoline-2-carboxylic acid demonstrate promising activity in the initial in vitro screens, further investigations would be warranted. These include:

-

Mechanism of Action Studies: Elucidating the specific molecular targets through enzyme inhibition assays (e.g., topoisomerase, DHODH, protein kinases), gene expression profiling, and cellular thermal shift assays.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of cancer, inflammation, or infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct experimental data on 3-(Trifluoromethyl)quinoline-2-carboxylic acid is not yet widely available, a comprehensive analysis of the existing literature on structurally related compounds strongly suggests its potential as a versatile therapeutic agent. Its quinoline carboxylic acid core, combined with the strategic placement of a trifluoromethyl group, positions it as a compelling candidate for further investigation in the fields of oncology, immunology, and infectious diseases. The experimental workflows outlined in this guide provide a robust framework for elucidating its biological activities and paving the way for its potential development as a novel therapeutic.

References

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

-

Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. ResearchGate. [Link]

-

Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]